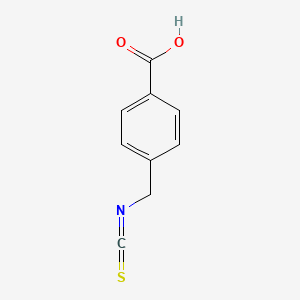

4-(Isothiocyanatomethyl)benzoic acid

Description

Contextualization within the Broader Isothiocyanate Chemical Class

4-(Isothiocyanatomethyl)benzoic acid belongs to the larger family of isothiocyanates (ITCs), which are organic compounds defined by the presence of the –N=C=S functional group. nih.gov This class of compounds is well-known in the scientific community, largely because many ITCs are naturally occurring and exhibit significant biological activity. nih.govresearchgate.net

Prominent examples of naturally derived isothiocyanates include sulforaphane (B1684495) from broccoli, benzyl (B1604629) isothiocyanate from garden cress, and phenethyl isothiocyanate from watercress. nih.govnih.govaacrjournals.org These natural ITCs are stored in plants as stable precursors called glucosinolates and are released upon tissue damage. nih.govaacrjournals.org Decades of research have highlighted the potent chemopreventive and anticancer properties of these compounds. nih.govfrontiersin.org The biological effects of ITCs are primarily attributed to the electrophilic nature of the isothiocyanate group, which can react with nucleophilic cellular targets, thereby modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. nih.govfrontiersin.org

While sharing the characteristic reactive moiety of the ITC class, this compound is a synthetic derivative. Its structure incorporates a benzoic acid scaffold, a common feature in many biologically active molecules and pharmaceuticals. nih.govresearchgate.net This combination of a reactive ITC group and a versatile benzoic acid handle distinguishes it from its naturally occurring counterparts and positions it as a specialized tool for chemical and biological research.

Overview of Research Significance and Emerging Applications

The primary significance of this compound in academic research stems from its utility as a bifunctional crosslinking agent and a synthetic building block. The presence of two distinct reactive sites—the isothiocyanate and the carboxylic acid—at opposite ends of a rigid phenyl ring allows for the controlled linkage of different molecular entities.

A major area of application is in bioconjugation, the process of chemically linking molecules to biomolecules such as proteins or antibodies. nih.gov The isothiocyanate group is particularly effective for this purpose as it reacts efficiently with primary amine groups, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable thiourea (B124793) bonds. rsc.orgresearchgate.net This reaction is a cornerstone of protein labeling and modification.

Researchers have exploited this reactivity in the development of novel diagnostics and therapeutics. For instance, the isothiocyanate functionality can be used to attach the molecule to a targeting vector, like an antibody or a peptide, that recognizes a specific biological target, such as a cancer cell receptor. osti.gov The carboxylic acid group, in turn, can be used to attach a payload, such as a fluorescent dye for imaging, a chelating agent for radiometal labeling in SPECT or PET imaging, or a cytotoxic drug. osti.gov

In synthetic chemistry, this compound serves as a versatile intermediate. For example, it has been used in the synthesis of novel derivatives of Brefeldin A, a natural product with potential anticancer properties, to create compounds with enhanced selectivity for cervical cancer cells. nih.gov In this context, the benzoic acid portion is used to form an ester linkage with the parent molecule, while the isothiocyanate group remains available for potential conjugation or for its own intrinsic biological activity. nih.gov This highlights its role in drug discovery and the development of targeted therapies.

Properties

Molecular Formula |

C9H7NO2S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

4-(isothiocyanatomethyl)benzoic acid |

InChI |

InChI=1S/C9H7NO2S/c11-9(12)8-3-1-7(2-4-8)5-10-6-13/h1-4H,5H2,(H,11,12) |

InChI Key |

YJHAFHMZBVQRFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN=C=S)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursors of 4 Isothiocyanatomethyl Benzoic Acid

Strategic Synthetic Routes to 4-(Isothiocyanatomethyl)benzoic Acid

The primary synthetic challenge lies in the selective conversion of the aminomethyl group to an isothiocyanatomethyl group without inducing unwanted side reactions with the benzoic acid moiety. To achieve this, specific synthetic strategies have been developed.

Precursor-Based Synthetic Approaches (e.g., from 4-(aminomethyl)benzoic acid)

The most common and direct precursor for the synthesis of this compound is 4-(aminomethyl)benzoic acid. nih.gov This approach leverages the primary amine functionality of the precursor as the reactive site for the introduction of the isothiocyanate group. The synthesis of isothiocyanates from primary amines is a well-established transformation in organic chemistry. rsc.org

The general principle of this conversion involves the reaction of the primary amine with a source of thiocarbonyl, typically carbon disulfide (CS₂), to form a dithiocarbamate (B8719985) intermediate. This intermediate is then subjected to desulfurization to yield the final isothiocyanate product. chemrxiv.org Given the presence of the carboxylic acid group in 4-(aminomethyl)benzoic acid, protection of this group, for instance as an ethyl ester, may be employed to prevent interference during the reaction. nih.gov Following the formation of the isothiocyanate, the protecting group can be removed to yield the desired carboxylic acid.

One-Pot, Two-Step Synthesis Protocols

A notable example of such a protocol has been successfully applied to the synthesis of the ethyl ester of this compound, a closely related derivative. nih.gov This process can be adapted for the synthesis of the parent acid. The two key steps in this one-pot synthesis are:

Formation of the Dithiocarbamate Intermediate: The primary amine precursor, such as the ethyl ester of 4-(aminomethyl)benzoic acid, is reacted with carbon disulfide in the presence of an organic base. This reaction leads to the in situ formation of a dithiocarbamate salt. nih.gov

Desulfurization: A desulfurizing agent is then added directly to the reaction mixture. This agent facilitates the elimination of a sulfur-containing byproduct and the formation of the isothiocyanate group. nih.gov

Microwave-assisted synthesis has been shown to significantly accelerate this process, with optimal conditions for the synthesis of the ethyl ester derivative being a reaction time of 3 minutes at 90°C. nih.gov

Below is a table summarizing the key stages of a representative one-pot, two-step synthesis for an isothiocyanate derivative of 4-(aminomethyl)benzoic acid. nih.gov

| Step | Reactants | Key Conditions | Intermediate/Product |

| 1 | Ethyl 4-(aminomethyl)benzoate hydrochloride, Carbon Disulfide, Organic Base (e.g., Et₃N, DBU) | Room Temperature, 5 minutes | In situ formation of dithiocarbamate salt |

| 2 | Dithiocarbamate salt, Desulfurization Reagent (e.g., DMT/NMM/TsO⁻) | Microwave irradiation, 90°C, 3 minutes | Ethyl 4-(isothiocyanatomethyl)benzoate |

Role of Desulfurization Reagents and Organic Bases in Isothiocyanate Formation

The choice of organic base and desulfurization reagent is critical for the successful and high-yielding synthesis of isothiocyanates.

Desulfurization Reagents: A variety of desulfurization reagents are available for the conversion of dithiocarbamates to isothiocyanates. nih.gov These reagents activate the dithiocarbamate intermediate, promoting the elimination process that leads to the formation of the R-N=C=S bond.

A particularly effective and modern desulfurizing agent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.gov This reagent has been shown to provide very good yields in the microwave-assisted synthesis of the ethyl ester of this compound. nih.gov

The proposed mechanism for the synthesis of isothiocyanates using DMT/NMM/TsO⁻ involves the reaction of the dithiocarbamate with the reagent to form an active ester intermediate. Subsequent elimination of a leaving group, facilitated by an organic base, results in the formation of the isothiocyanate. nih.gov

Other commonly employed desulfurizing agents include:

Tosyl chloride (TsCl)

Iodine (I₂)

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) with 4-dimethylaminopyridine (B28879) (DMAP)

Propanephosphonic acid anhydride (B1165640) (T3P®)

Cyanuric chloride nih.gov

The table below compares the effectiveness of various desulfurizing agents in a model synthesis of an isothiocyanate under microwave conditions. nih.gov

| Desulfurizing Agent | Yield (%) |

| DMT/NMM/TsO⁻ | 92 |

| Cyanuric Chloride (TCT) | 87 |

| Iodine (I₂) | 86 |

| Boc₂O/DMAP | 84 |

| T3P® | 82 |

| Tosyl Chloride (TsCl) | 81 |

Synthesis of Key Derivatives Incorporating the this compound Moiety

The isothiocyanate group is a versatile functional handle that can readily react with nucleophiles, making this compound a valuable building block for the synthesis of more complex derivatives. nih.gov The most common reaction of isothiocyanates is their addition reaction with primary and secondary amines to form thiourea (B124793) derivatives. nih.gov

This reactivity allows for the incorporation of the this compound moiety into a wide range of molecular scaffolds. The general scheme for the synthesis of thiourea derivatives involves the reaction of this compound with a suitable amine in a solvent such as dry acetone, often with heating.

For example, new N-acyl thiourea derivatives can be synthesized through the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an in situ isothiocyanate, which then reacts with a heterocyclic amine. nih.gov This highlights a general strategy where the isothiocyanate functionality serves as a key intermediate for creating a diverse library of compounds.

The synthesis of thiourea derivatives is of significant interest as these compounds are known to be important intermediates in the synthesis of various heterocyclic compounds, including 1,3-thiazoles, pyrimidines, and 1,2,4-triazines. nih.gov

While specific examples of complex derivatives synthesized directly from this compound are not extensively detailed in the reviewed literature, the established reactivity of the isothiocyanate group provides a clear pathway for its use in the construction of a variety of larger molecules with potential applications in medicinal chemistry and materials science.

Reactivity and Functionalization of the Isothiocyanate Moiety in 4 Isothiocyanatomethyl Benzoic Acid

Investigation of Reaction Kinetics and Selectivity of the Isothiocyanate Group

While specific kinetic studies on 4-(isothiocyanatomethyl)benzoic acid are not extensively detailed in the literature, the reaction kinetics can be understood from studies of analogous aromatic and benzylic isothiocyanates. cdnsciencepub.comrsc.org The reaction of isothiocyanates with nucleophiles, particularly primary and secondary amines (aminolysis), is a cornerstone of their application.

Research on similar compounds, such as p-nitrophenyl isothiocyanate, reveals that the aminolysis mechanism is not always a simple second-order process (first order in isothiocyanate and first order in amine). rsc.orgrsc.org Instead, many of these reactions exhibit kinetic terms that are second order with respect to the amine. rsc.orgrsc.org This suggests a mechanism where the reaction proceeds through a 1:1 intermediate formed between the isothiocyanate and one amine molecule. This intermediate then undergoes a proton rearrangement that is catalyzed by a second amine molecule to yield the final thiourea (B124793) product. rsc.orgrsc.org

The selectivity of the isothiocyanate group is highly dependent on the nucleophile present. The primary competing nucleophiles in biological or complex chemical systems are amines (-NH₂) and thiols (-SH). researchgate.netnih.gov The isothiocyanate group can react with both, but the preferred reaction pathway is dictated by factors such as pH and the inherent nucleophilicity of the attacking species. researchgate.net Generally, thiols are more potent nucleophiles than amines at neutral pH, leading to a selective reaction. nih.gov

Table 1: Selectivity of the Isothiocyanate Moiety with Common Nucleophiles This table illustrates the general selectivity and products formed from the reaction of an isothiocyanate group, such as that in this compound, with different nucleophilic functional groups.

| Nucleophile Functional Group | Nucleophile Example | Resulting Adduct | Product Class |

| Primary Amine | R-NH₂ | R'-NH-C(S)-NH-R | N,N'-Disubstituted Thiourea |

| Secondary Amine | R₂NH | R'-NH-C(S)-NR₂ | N,N,N'-Trisubstituted Thiourea |

| Thiol | R-SH | R'-NH-C(S)-S-R | Dithiocarbamate (B8719985) |

| Hydroxyl (Alcohol) | R-OH | R'-NH-C(S)-O-R | Thiocarbamate (Thionourethane) |

Influence of pH on Isothiocyanate Reactivity

The pH of the reaction medium is a critical parameter that governs both the rate and the selectivity of isothiocyanate reactions. researchgate.net This is primarily because the protonation state of the nucleophile dramatically affects its ability to attack the electrophilic carbon of the isothiocyanate.

At acidic to neutral pH (approx. 6-8), the thiol group (-SH) is more readily deprotonated to the highly nucleophilic thiolate anion (-S⁻) compared to the amine group (-NH₂), which exists predominantly in its protonated, non-nucleophilic ammonium (B1175870) form (-NH₃⁺). Consequently, in this pH range, isothiocyanates exhibit a strong preference for reacting with thiols to form dithiocarbamate adducts. researchgate.net

Conversely, under more alkaline conditions (approx. pH 9-11), amines are deprotonated and exist in their free, nucleophilic form (-NH₂). researchgate.net This increased availability of the amine nucleophile makes the reaction to form a thiourea adduct the dominant pathway. researchgate.net Therefore, by controlling the pH, one can selectively target either thiol or amine residues for functionalization.

In highly acidic aqueous environments, isothiocyanates can undergo hydrolysis. rsc.org This reaction proceeds through the formation of a thiocarbamic acid intermediate, which is typically unstable and decomposes to yield the corresponding primary amine. rsc.org

Table 2: pH-Dependent Reaction Preference of the Isothiocyanate Group This table summarizes how pH influences the selective reaction of isothiocyanates with amine and thiol groups.

| pH Range | Dominant Amine State | Dominant Thiol State | Preferred Reaction | Product |

| Acidic (< 6) | Protonated (R-NH₃⁺), Non-nucleophilic | Protonated (R-SH), Weakly nucleophilic | Hydrolysis may occur | Amine + COS |

| Neutral (6 - 8) | Largely Protonated (R-NH₃⁺) | Partially Deprotonated (R-S⁻), Nucleophilic | Reaction with Thiols | Dithiocarbamate |

| Alkaline (9 - 11) | Deprotonated (R-NH₂), Nucleophilic | Deprotonated (R-S⁻), Nucleophilic | Reaction with Amines | Thiourea |

Nucleophilic Addition Reactions and Adduct Formation Mechanisms

The fundamental reaction of the isothiocyanate group is a nucleophilic addition. The carbon atom of the -N=C=S group is electron-deficient (electrophilic) due to the electronegativity of the adjacent nitrogen and sulfur atoms, making it susceptible to attack by electron-rich species (nucleophiles).

The general mechanism involves the attack of a nucleophile (e.g., an amine or a thiol) on the central carbon atom of the isothiocyanate. This breaks the C=S pi bond, and the electrons move to the sulfur atom, forming a tetrahedral intermediate. This intermediate is then stabilized, typically through proton transfer, to yield the final stable adduct.

Mechanism with Amines (Thiourea Formation):

Nucleophilic Attack: A primary or secondary amine attacks the electrophilic carbon of the isothiocyanate.

Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.

Proton Transfer: A rapid proton transfer, often facilitated by another base molecule (like a second molecule of the amine), occurs from the nitrogen of the attacking amine to the nitrogen of the original isothiocyanate. rsc.orgrsc.org This step neutralizes the charges.

Product: The final product is a stable, substituted thiourea.

Mechanism with Thiols (Dithiocarbamate Formation):

Nucleophilic Attack: A thiol, typically in its deprotonated thiolate form (R-S⁻), attacks the isothiocyanate carbon.

Intermediate Formation: A tetrahedral intermediate anion is formed.

Protonation: The intermediate is subsequently protonated by the solvent or another proton source to yield the final dithiocarbamate product.

These addition reactions are generally high-yield and proceed cleanly without the formation of by-products, making this compound an effective tool for covalent labeling and crosslinking. nih.gov

Bioconjugation Strategies Utilizing 4 Isothiocyanatomethyl Benzoic Acid

Cysteine-Specific Bioconjugation with Thiol-Containing Biomolecules

The isothiocyanate group (-N=C=S) of 4-(isothiocyanatomethyl)benzoic acid is an electrophile that readily reacts with nucleophiles. Among the amino acid residues in proteins, cysteine and lysine (B10760008) are the primary targets for isothiocyanates. nih.gov However, the selectivity of the reaction can be finely tuned by controlling the pH of the reaction medium. nih.gov

The thiol group of a cysteine residue exists in equilibrium between its protonated form (-SH) and its more nucleophilic thiolate form (-S⁻). The pKa of the cysteine thiol group is typically around 8.5, meaning that at physiological pH, a significant portion exists as the reactive thiolate. The reaction of an isothiocyanate with a thiol group results in the formation of a dithiocarbamate (B8719985) linkage. nih.gov

In contrast, the primary amine of a lysine residue is predominantly in its protonated, non-nucleophilic ammonium (B1175870) form (-NH₃⁺) at neutral or acidic pH. To achieve significant reactivity with lysine, the pH needs to be raised to a more alkaline range (typically pH 9.0–11.0) to deprotonate the amino group. nih.gov This pH-dependent reactivity allows for the selective targeting of cysteine residues by conducting the bioconjugation at a weakly basic pH (around 7.4–8.0), where the thiolate is sufficiently nucleophilic, and the lysine amino group remains largely protonated and unreactive. nih.gov

Studies comparing benzyl (B1604629) isothiocyanate with phenyl isothiocyanate have shown that the benzyl derivative exhibits higher reactivity towards thiols, making it a more effective reagent for cysteine-specific modification. nih.gov This enhanced reactivity is attributed to the electronic properties of the benzyl group.

Kinetic and Mechanistic Studies of Bioconjugation Reactions (e.g., with L-Glutathione)

The kinetics of the reaction between benzyl isothiocyanate derivatives and thiol-containing molecules like L-Glutathione (GSH) are significantly influenced by pH. As the pH increases, the concentration of the more nucleophilic thiolate form of GSH increases, leading to a faster reaction rate. nih.gov

The reaction mechanism involves the nucleophilic attack of the thiolate anion on the electrophilic carbon atom of the isothiocyanate group. This results in the formation of a dithiocarbamate conjugate. nih.gov The non-enzymatic conjugation of benzyl isothiocyanate with glutathione (B108866) is a rapid process. nih.gov

The following table, derived from studies on benzyl isothiocyanate, illustrates the pH-dependent reactivity with L-Glutathione.

| pH | Reaction Time (hours) | Conversion with Benzyl Isothiocyanate (%) |

|---|---|---|

| 6.5 | 1 | 20 |

| 7.4 | 1 | 40 |

| 8.0 | 1 | 60 |

| 9.5 | 1 | >95 |

Data is based on the reactivity of benzyl isothiocyanate as a model for this compound.

Site-Specific Labeling of Peptides and Proteins

The ability to selectively target cysteine residues makes this compound and similar benzyl isothiocyanates valuable tools for the site-specific labeling of peptides and proteins. nih.gov This is particularly useful for attaching probes, such as fluorescent dyes or radiolabels, to specific locations on a biomolecule.

A notable application is the labeling of antibodies. For instance, the Fab fragment of the antibody trastuzumab, which contains accessible cysteine residues after reduction of interchain disulfide bonds, has been successfully labeled with benzyl isothiocyanate derivatives. nih.gov By performing the labeling reaction at a controlled pH (e.g., 6.5 or 8.0), the isothiocyanate reacts specifically with the liberated cysteine thiols, leaving the numerous lysine residues unmodified. nih.gov This site-specific approach is crucial for producing homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio, which is a critical factor for their therapeutic efficacy and safety. nih.gov

The following table summarizes the results of a labeling experiment with a reduced trastuzumab Fab fragment and benzyl isothiocyanate.

| pH | Modification of Light Chain (LC) | Modification of Heavy Chain (HC) |

|---|---|---|

| 6.5 | 100% single modification | Not specified |

| 8.0 | 100% single modification | Not specified |

Data based on studies with benzyl isothiocyanate and reduced trastuzumab Fab fragment. nih.gov

Optimization of Bioconjugation Efficiency and Specificity

To achieve optimal results in bioconjugation with this compound, several reaction parameters can be fine-tuned:

pH: As discussed, pH is a critical factor for controlling the specificity of the conjugation. A pH range of 7.4-8.0 is generally optimal for targeting cysteine residues while minimizing reactions with lysine. nih.gov

Stoichiometry: The molar ratio of the isothiocyanate reagent to the biomolecule is another important parameter. A higher excess of the isothiocyanate can drive the reaction to completion but may also increase the risk of non-specific modifications if the reaction time is prolonged. Forcing conditions, such as a 1000-fold excess of the isothiocyanate, have been used to confidently assess selectivity. nih.govrsc.org However, for practical applications, a much lower excess (e.g., 10-fold) can be sufficient, especially with more reactive derivatives. nih.gov

Temperature and Reaction Time: Isothiocyanate conjugations are typically performed at room temperature or 37°C. nih.gov The reaction is generally rapid, with significant conversion observed within 90 minutes. nih.gov The optimal temperature and reaction time will depend on the specific biomolecule and the desired degree of labeling.

Buffer System: The choice of buffer can also influence the reaction. Phosphate-buffered saline (PBS) is commonly used for these conjugations. nih.gov It is important to avoid buffers containing primary or secondary amines (such as Tris), as these can compete with the target biomolecule for reaction with the isothiocyanate.

By carefully controlling these parameters, it is possible to achieve high efficiency and specificity in the bioconjugation of thiol-containing biomolecules with this compound, making it a valuable reagent in the field of chemical biology and drug development.

Applications of 4 Isothiocyanatomethyl Benzoic Acid in Chemical Biology and Medicinal Chemistry Research

Development of Molecular Probes and Labeling Agents

The reactive nature of the isothiocyanate group makes 4-(isothiocyanatomethyl)benzoic acid an excellent candidate for the development of molecular probes and labeling agents. These tools are essential for visualizing, tracking, and quantifying biomolecules in complex biological systems.

A notable application in this area is the synthesis of fluorescent probes for labeling proteins. For instance, a fluorescein-based dye incorporating a benzyl-isothiocyanate moiety, 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-5-(isothiocyanatomethyl)benzoic acid, has been developed for the specific labeling of antibodies. nih.gov This probe demonstrates the utility of the this compound scaffold in creating sophisticated labeling reagents. In a comparative study, this fluorescein (B123965) benzyl (B1604629) isothiocyanate (FBITC) was evaluated against the commonly used fluorescein isothiocyanate (FITC) for labeling the antibody trastuzumab. nih.gov The research highlighted the pH-dependent reactivity of the isothiocyanate group, with enhanced reactivity and selectivity for cysteine residues under specific pH conditions. nih.gov

The efficiency of protein labeling with such probes is a critical factor. The table below summarizes the labeling efficiency of the FBITC probe compared to FITC on the Fab fragment of trastuzumab at different pH levels.

| Labeling Agent | pH | Labeling Efficiency (%) |

| FBITC | 6.5 | 100 |

| FBITC | 8.0 | 100 |

| FITC | 6.5 | 50 |

| FITC | 8.0 | 80 |

The data indicates that the benzyl isothiocyanate derivative achieves complete labeling of the antibody fragment at both pH 6.5 and 8.0, showcasing its superior performance compared to the traditional FITC label. nih.gov This enhanced reactivity and efficiency make this compound a valuable component in the design of next-generation protein labeling reagents.

Utility as a Synthetic Building Block for Biologically Active Molecules

The dual functionality of this compound allows it to serve as a versatile synthetic building block for the construction of more complex, biologically active molecules. The isothiocyanate group can act as a covalent linker to a biological target, while the benzoic acid can be modified to modulate properties such as solubility, cell permeability, or to introduce additional pharmacophoric features.

Research has demonstrated the synthesis of various isothiocyanate derivatives from amino acid precursors, including those derived from 4-(aminomethyl)benzoic acid, the precursor to the compound of interest. researchgate.net This highlights the accessibility and modularity of this chemical scaffold for creating libraries of compounds for biological screening. While specific examples of marketed drugs are not prevalent, the isothiocyanate functional group is a well-recognized pharmacophore in its own right, with many natural and synthetic isothiocyanates exhibiting anticancer and antimicrobial properties.

The general synthetic scheme for creating derivatives from 4-(aminomethyl)benzoic acid involves the conversion of the primary amine to an isothiocyanate, followed by modification of the carboxylic acid. This allows for the systematic exploration of chemical space around this scaffold to identify novel bioactive compounds.

Exploration in Target Identification and Validation Methodologies

Identifying the molecular targets of bioactive small molecules is a crucial step in drug discovery and understanding biological pathways. This compound is well-suited for use in target identification methodologies, particularly those based on affinity chromatography. thermofisher.com

In this approach, a known bioactive molecule (the "bait") is immobilized on a solid support, such as agarose (B213101) beads. A cell lysate or protein mixture is then passed over this support. The protein target of the bait molecule will bind specifically to the immobilized ligand, while other proteins will wash through. The target protein can then be eluted and identified by techniques such as mass spectrometry. thermofisher.com

The isothiocyanate group of this compound can be used to covalently attach the bait molecule to an amine-functionalized solid support. The benzoic acid moiety of the linker can be activated and coupled to the bioactive molecule of interest. This creates a stable linkage that can withstand the stringent washing conditions required for affinity chromatography. The use of a linker such as this compound ensures that the bioactive molecule is presented in a way that its binding site for the target protein remains accessible.

Design and Synthesis of Novel Chemical Tools for Elucidating Biological Systems

Beyond labeling and target identification, this compound can be employed in the design and synthesis of novel chemical tools to probe and elucidate complex biological systems. One of the key areas where this compound shows potential is in the development of covalent inhibitors.

Covalent inhibitors form a permanent bond with their target protein, which can lead to prolonged duration of action and high potency. The isothiocyanate group is a known "warhead" that can react with nucleophilic amino acid residues in the active site of an enzyme or a binding pocket of a receptor. The this compound scaffold provides a framework to which selectivity-determining groups can be attached. By modifying the benzoic acid portion of the molecule, researchers can design covalent inhibitors that are highly specific for a particular protein target.

The development of such specific chemical tools allows for the precise perturbation of a single protein's function within a complex cellular environment. This enables researchers to study the downstream effects of inhibiting that protein and to dissect its role in biological pathways. While the broader class of isothiocyanates has been explored for covalent inhibition, the specific application of this compound as a scaffold for this purpose represents a promising area for future research in chemical biology.

Investigation of Biological Activities and Underlying Mechanisms of 4 Isothiocyanatomethyl Benzoic Acid and Its Derivatives

Enzyme Inhibition Studies (e.g., Aldehyde Dehydrogenase)

Contrary to inhibition, studies on closely related isothiocyanates demonstrate an enhancement of aldehyde dehydrogenase (ALDH) activity. Benzyl (B1604629) isothiocyanate (BITC) has been shown to increase the total ALDH activity in murine hepatoma cells. nih.gov This includes the activity in both the cytosolic/microsomal and mitochondrial fractions of the cell. nih.gov The induction of ALDH activity by BITC is a potential mechanism for mitigating the cytotoxicity induced by aldehydes, such as acetaldehyde. nih.gov This enhancement is linked to the upregulation of the Nrf2 protein, which subsequently stimulates the nuclear translocation of Nrf2 and increases the gene and protein expression of several ALDH isoenzymes. nih.gov

Modulation of Cellular Pathways (e.g., Epithelial-Mesenchymal Transition Reversal)

Isothiocyanates have been identified as potent modulators of cellular pathways involved in cancer progression, most notably the epithelial-mesenchymal transition (EMT). nih.gov EMT is a process where epithelial cells acquire mesenchymal (fibroblast-like) characteristics, leading to increased motility and invasiveness, which are hallmarks of metastatic cancer. nih.govmdpi.com

Benzyl isothiocyanate (BITC) has been demonstrated to inhibit and even reverse EMT in human breast cancer cells. nih.gov Treatment with BITC leads to a visible change in cell morphology from a scattered, mesenchymal appearance to a more clustered, epithelial-like state. This reversal is significant as it suggests a mechanism for suppressing the progression of cancer to an invasive state. nih.gov

Regulation of Gene and Protein Expression Profiles (e.g., E-Cadherin, ABCC1, ALDH3A1)

The modulation of cellular pathways by isothiocyanates is underpinned by significant changes in gene and protein expression profiles. The reversal of EMT by benzyl isothiocyanate (BITC) is associated with the upregulation of epithelial markers and the downregulation of mesenchymal markers. nih.gov

E-Cadherin: A key protein for cell-to-cell adhesion in epithelial tissues, E-cadherin expression is typically lost during EMT. Studies show that BITC treatment results in a significant increase in E-cadherin protein levels in breast cancer cells. nih.gov

Mesenchymal Markers: Conversely, BITC treatment leads to a decrease in the protein levels of mesenchymal markers such as vimentin (B1176767) and fibronectin. nih.gov

ALDH Isoenzymes: As mentioned previously, BITC has been found to significantly increase both the gene and protein expression of ALDH1A1, ALDH2, and ALDH3A1 in a concentration-dependent manner. nih.gov This indicates a regulatory role for BITC in cellular detoxification pathways. nih.gov

The following table summarizes the effect of Benzyl Isothiocyanate (BITC) on the expression of key proteins involved in EMT and aldehyde metabolism.

| Gene/Protein | Cell Line | Effect of BITC Treatment | Reference |

| E-Cadherin | MDA-MB-231, MCF-7 | Upregulation | nih.gov |

| Vimentin | MDA-MB-231, MCF-10A | Downregulation | nih.gov |

| Fibronectin | MDA-MB-231, MCF-10A | Downregulation | nih.gov |

| ALDH1A1 | Hepa1c1c7 | Upregulation | nih.gov |

| ALDH2 | Hepa1c1c7 | Upregulation | nih.gov |

| ALDH3A1 | Hepa1c1c7 | Upregulation | nih.gov |

Mechanistic Insights into Antimicrobial Actions

Isothiocyanates exhibit broad-spectrum antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com The primary mechanism of action is believed to involve the disruption of bacterial cell membranes. mdpi.comnih.gov

Studies on allyl isothiocyanate (AITC), another related compound, have shown that it induces the leakage of cellular metabolites from bacteria, which is indicative of membrane damage. nih.gov This effect is comparable to that of polymyxin (B74138) B, an antibiotic known to target cell membranes. nih.gov Similarly, benzyl isothiocyanate (BITC) has demonstrated significant antibacterial effects, particularly against Gram-positive bacteria. researchgate.net The lipophilic nature of aromatic isothiocyanates may facilitate their ability to cross bacterial membrane structures and exert their antimicrobial effects. mdpi.com Research on 4-hydroxybenzyl isothiocyanate (4-HBITC) suggests its antibacterial mechanism involves affecting the metabolic activity of bacteria rather than the integrity or permeability of their cell membranes. nih.gov

Elucidation of Chemopreventive and Anticancer Mechanisms

The anticancer properties of isothiocyanates are well-documented and stem from their ability to modulate multiple cellular and molecular pathways. frontiersin.orgresearchgate.net These compounds have been shown to inhibit the growth of various cancer cell types by targeting critical hallmarks of cancer. researchgate.netsci-hub.se

Key anticancer mechanisms of isothiocyanates include:

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells. Benzyl isothiocyanate (BITC), for instance, induces apoptosis by generating reactive oxygen species (ROS), altering calcium ion concentrations, and decreasing the mitochondrial membrane potential. sci-hub.se

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase, which prevents the cells from entering mitosis. frontiersin.org

Modulation of Signaling Pathways: Isothiocyanates influence numerous cancer-related signaling pathways. frontiersin.orgresearchgate.net For example, sulforaphane (B1684495), a widely studied isothiocyanate, can downregulate the PI3K/AKT/mTOR pathway, which is crucial for cancer cell growth and survival. frontiersin.org

These diverse mechanisms underscore the potential of isothiocyanates as chemopreventive and therapeutic agents in oncology. researchgate.netnih.gov

Structure Activity Relationship Sar and Derivative Research of 4 Isothiocyanatomethyl Benzoic Acid

Systematic Synthesis of Analogs and Conjugates with Varied Structural Features

The synthesis of derivatives based on the 4-(isothiocyanatomethyl)benzoic acid core is primarily achieved by starting with its precursor, 4-(aminomethyl)benzoic acid. The isothiocyanate group is typically introduced in the final step due to its high reactivity.

A common and efficient method involves a "one-pot," two-step procedure. First, the primary amine of a 4-(aminomethyl)benzoic acid ester reacts with carbon disulfide in the presence of an organic base to form a dithiocarbamate (B8719985) intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. A modern desulfurization reagent used for this purpose is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which allows for high yields under microwave-assisted conditions. iomcworld.com

This synthetic strategy is versatile and allows for the creation of a diverse range of analogs by:

Modifying the Carboxylic Acid: The benzoic acid moiety can be converted into esters, amides, or other functional groups before the introduction of the isothiocyanate. This allows for conjugation to other molecules of interest, such as peptides, receptor ligands, or fluorescent probes.

Altering the Linker: While the core structure is defined by the methyl group between the phenyl ring and the isothiocyanate, analogs can be synthesized with different linker lengths or compositions to explore spatial relationships in ligand-target interactions.

Substituting the Phenyl Ring: Additional functional groups can be introduced onto the aromatic ring to modulate the electronic properties and steric profile of the molecule.

An example of conjugation is the synthesis of (+)-cis-N-(4-isothiocyanatobenzyl)-N-normetazocine. In this case, the 4-(isothiocyanatomethyl)benzyl moiety is conjugated to N-normetazocine, a parent compound for sigma receptor ligands. This creates a derivative designed to act as an irreversible covalent binder to the sigma(1) receptor.

Table 1: Synthesis of Isothiocyanate Derivatives from Amino Acid Precursors iomcworld.com

| Starting Material (Amine Precursor) | Product (Isothiocyanate) | Yield (%) |

| Ethyl 6-aminocaproate hydrochloride | Ethyl 6-isothiocyanatohexanoate | 91 |

| Ethyl 4-(aminomethyl)benzoate hydrochloride | Ethyl 4-(isothiocyanatomethyl)benzoate | 94 |

| Ethyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride | Ethyl trans-4-(isothiocyanatomethyl)cyclohexanecarboxylate | 89 |

Correlation of Structural Modifications with Reactivity and Biological Efficacy

Key SAR observations from related compounds include:

Alkyl Chain Length: Studies on arylalkyl isothiocyanates have shown that the length of the alkyl chain separating the phenyl ring and the isothiocyanate group significantly influences biological activity. For instance, in the context of inhibiting the metabolism of the tobacco-specific nitrosamine (B1359907) NNK, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) demonstrated greater potency than benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC). nih.gov This suggests that the distance and flexibility between the aromatic ring and the reactive isothiocyanate group are critical for optimal interaction with the target enzyme's active site. nih.gov

Substitution on the Aromatic Ring: The electronic properties of the benzoic acid ring can influence the reactivity of the isothiocyanate group. Electron-withdrawing groups can enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity with biological nucleophiles. Conversely, electron-donating groups may decrease this reactivity. In studies of S-benzylisothiourea derivatives, chloro-substitution on the benzyl ring was found to enhance antibacterial activity, indicating that electronic modifications to the ring system can directly impact efficacy.

Table 2: Structure-Activity Relationship of Arylalkyl Isothiocyanates in Inhibiting NNK Oxidation nih.gov

| Compound | Structure | Relative Potency | IC50 (in vitro, nM) |

| Benzyl isothiocyanate (BITC) | Phenyl-CH₂-NCS | Low | 500-1400 |

| Phenethyl isothiocyanate (PEITC) | Phenyl-(CH₂)₂-NCS | Medium | 120-300 |

| 4-Phenylbutyl isothiocyanate (PBITC) | Phenyl-(CH₂)₄-NCS | High | 15-180 |

| 6-Phenylhexyl isothiocyanate (PHITC) | Phenyl-(CH₂)₆-NCS | High | 15-180 |

Computational Approaches in Rational Derivative Design

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel derivatives of this compound. These methods allow researchers to predict how structural modifications will affect the compound's properties and its interaction with a target protein before undertaking synthetic work, thereby saving time and resources.

Key computational techniques employed include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies can help visualize how the molecule fits into a binding pocket. Researchers can analyze potential hydrogen bonds, hydrophobic interactions, and steric clashes. Crucially, for covalent inhibitors, docking can position the isothiocyanate group in proximity to a key nucleophilic residue (like cysteine or lysine) in the active site, suggesting a higher probability of covalent bond formation. Such in silico studies have been successfully applied to other isothiocyanate derivatives to understand their interactions with targets like cyclooxygenase (COX) enzymes. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic properties, hydrophobicity, steric parameters), a predictive model can be generated. This model can then be used to estimate the activity of new, unsynthesized analogs, guiding the design of more potent compounds. QSAR approaches have been used to predict the anti-breast cancer activity of other carboxylic acid derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. After an initial docking pose is established, an MD simulation can assess the stability of the interaction. It can reveal how water molecules mediate interactions and whether the ligand maintains a favorable binding conformation. For covalent inhibitors, MD simulations can help understand the conformational changes that may occur before and after the covalent bond is formed, providing a more complete picture of the inhibition mechanism. nih.govrsc.org

These computational approaches enable a cycle of design, prediction, synthesis, and testing, which accelerates the development of derivatives with improved potency and selectivity.

Development of Libraries for High-Throughput Screening

The development of compound libraries is a cornerstone of modern drug discovery, enabling the rapid screening of thousands to millions of compounds for activity against a specific biological target. While large, diverse libraries are common, focused libraries built around a privileged scaffold like this compound can be highly effective for identifying covalent inhibitors.

The process for developing such a library involves:

Scaffold Selection: The this compound core is chosen for its defined geometry and, most importantly, the presence of the isothiocyanate group, a "tunable" electrophile suitable for covalent targeting.

Combinatorial Synthesis: Using the versatile synthetic routes described in section 7.1, a library of analogs can be systematically generated. This is often done using parallel synthesis techniques. For example, the carboxylic acid group of this compound can be reacted with a diverse set of amines to create a library of amide derivatives. Similarly, a variety of substituted 4-(aminomethyl)benzoic acid precursors could be used to generate a library with diverse substitutions on the phenyl ring.

Library Design and Diversity: The selection of building blocks for the combinatorial synthesis is guided by the desire to maximize structural diversity. This ensures that the resulting library explores a wide range of chemical space, varying properties such as size, shape, charge, and hydrophobicity. Computational tools can be used to design the library to ensure it is composed of drug-like molecules.

High-Throughput Screening (HTS): Once synthesized and plated in microtiter plates, the library is screened against the target of interest. HTS assays are designed to be rapid and automated, often using fluorescence, luminescence, or absorbance readouts to detect inhibition or modulation of the target. Hits from the initial screen are then subjected to further validation and detailed mechanistic studies.

Although specific HTS libraries composed exclusively of this compound derivatives are not widely reported, the principles of library design and HTS are routinely applied to discover novel bioactive molecules from both synthetic and natural product collections. rsc.org

Advanced Analytical Methodologies for Characterization in Research

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 4-(isothiocyanatomethyl)benzoic acid and for its isolation from reaction mixtures. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's aromatic and acidic nature. nih.gov

The separation of aromatic carboxylic acids is typically achieved on a C18 stationary phase. nih.gov The mobile phase composition is critical for achieving good resolution and peak shape. A common approach involves a gradient or isocratic elution with a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. helixchrom.comsielc.com To ensure the carboxylic acid group is in its protonated, less polar form, the pH of the mobile phase is typically maintained at a low value (e.g., pH 2.5-3.5) through the addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid. sielc.com This "ion-suppression" technique enhances retention and improves peak symmetry. nih.gov

Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore. Based on the structure, a detection wavelength in the range of 230-280 nm would be appropriate for sensitive detection. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 1: Representative RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Elution | Isocratic or Gradient (e.g., 50-95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Spectroscopic Characterization (e.g., NMR Spectroscopy) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the protons on the benzene ring typically exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. The two protons ortho to the carboxylic acid group would appear as one doublet, while the two protons ortho to the isothiocyanatomethyl group would appear as another, slightly shifted doublet. The methylene (B1212753) (-CH₂-) protons between the aromatic ring and the isothiocyanate group would yield a distinct singlet. The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, which can vary with solvent and concentration. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. This includes the carboxyl carbon, the isothiocyanate carbon (-NCS), the methylene carbon, and the four different carbons of the aromatic ring (two substituted and two protonated).

Table 2: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Broad Singlet | 1H | -COOH | |

| ~8.10 | Doublet | 2H | Ar-H (ortho to -COOH) | |

| ~7.50 | Doublet | 2H | Ar-H (ortho to -CH₂NCS) | |

| ~4.85 | Singlet | 2H | -CH₂-NCS | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~171 | -COOH | |||

| ~142 | Ar-C (ipso to -COOH) | |||

| ~135 | Ar-C (ipso to -CH₂NCS) | |||

| ~130-145 (broad) | -NCS | |||

| ~130 | Ar-CH (ortho to -COOH) | |||

| ~129 | Ar-CH (ortho to -CH₂NCS) | |||

| ~48 | -CH₂-NCS |

Mass Spectrometry (e.g., HPLC-MS/MS) for Molecular Identification and Adduct Characterization

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and investigating the fragmentation patterns of this compound. When coupled with HPLC (HPLC-MS), it allows for the analysis of complex mixtures and the characterization of adducts.

The molecular formula of this compound is C₉H₇NO₂S, corresponding to a monoisotopic mass of approximately 193.02 Da. In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 194.03.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. The fragmentation of this compound is expected to proceed through several characteristic pathways. Common fragmentation patterns for aromatic acids include the loss of water (M-18) and the loss of the entire carboxyl group (M-45). docbrown.info For benzyl (B1604629) isothiocyanates, a key fragmentation is the cleavage at the benzylic position to form a stable tropylium-like ion or a benzyl cation. nih.govnih.gov

Therefore, key fragments would include the loss of the isothiocyanate moiety and the decarboxylation of the parent ion. Characterizing these fragments is essential for confirming the structure and for identifying potential reaction adducts, for instance, where the reactive isothiocyanate group has formed a covalent bond with a nucleophile. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Description |

| 194.03 | [C₉H₈NO₂S]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 176.02 | [C₉H₆NO₂S]⁺ | Loss of H₂O from [M+H]⁺ |

| 149.02 | [C₈H₇O₂]⁺ | Loss of NCS from [M+H]⁺ (Benzylic cleavage) |

| 136.04 | [C₈H₆S]⁺ | Loss of COOH from [M+H]⁺ |

| 135.05 | [C₈H₇O₂]⁺ | Loss of COOH from molecular ion (M-45) |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |

Future Research Directions and Translational Perspectives for 4 Isothiocyanatomethyl Benzoic Acid

Emerging Methodologies in Synthesis and Functionalization

Recent advancements in organic synthesis are opening new avenues for the preparation and modification of isothiocyanates, including 4-(isothiocyanatomethyl)benzoic acid and its derivatives. rsc.org These methods aim to improve efficiency, yield, and access to a wider diversity of molecular structures.

Traditional synthesis of isothiocyanates often involves primary amines as starting materials. rsc.orgchemrxiv.org However, emerging strategies focus on the direct functionalization of C-H bonds, which represents a more atom-economical approach to creating these compounds. chemrxiv.org This methodology allows for the late-stage introduction of the isothiocyanate group into complex molecules, which is highly valuable in medicinal chemistry. chemrxiv.orgmdpi.com Another area of development is the use of novel thiocarbonyl-transfer reagents that are less toxic than traditional reagents like thiophosgene. chemrxiv.org

Researchers are also exploring innovative catalytic systems to facilitate the synthesis of isothiocyanates. For instance, methods involving photo-induced reactions under blue light irradiation are being developed for processes like the 1,2-carboisothiocyanation of dienes. chemrxiv.org These advancements could lead to more efficient and scalable production of this compound and its analogs.

Table 1: Comparison of Synthetic Approaches for Isothiocyanates

| Method Type | Starting Material | Key Features | Potential Advantages |

|---|---|---|---|

| Type A | Primary Amines | Well-established, versatile | Readily available starting materials |

| Type B | Other Nitrogen Groups | Less common | Access to different structural motifs |

| Type C | Non-Nitrogen Groups (e.g., C-H bonds, olefins) | Atom-economical, late-stage functionalization | Increased efficiency, novel structures |

The functionalization of the benzoic acid moiety of the molecule also presents opportunities for creating derivatives with tailored properties. For example, the carboxylic acid group can be converted into esters or amides to modulate solubility, cell permeability, or to attach other functional units like targeting ligands or imaging agents. nih.gov

Novel Applications in Bio-conjugation and Bioimaging

The isothiocyanate group is a well-known reactive handle for labeling biomolecules, particularly at primary amine groups (e.g., lysine (B10760008) residues) and thiols (e.g., cysteine residues). nih.govrsc.org Future research is focused on developing more specific and efficient bio-conjugation strategies using this compound and its derivatives.

One promising area is the development of reagents for cysteine-specific labeling. nih.govrsc.org While isothiocyanates traditionally target lysines, benzyl (B1604629) isothiocyanates, a class to which this compound belongs, have shown enhanced reactivity and selectivity for cysteine residues under specific pH conditions. rsc.org This allows for the site-specific modification of proteins and antibodies, which is crucial for creating well-defined antibody-drug conjugates or diagnostic agents. rsc.orgresearchgate.net For instance, a fluorescein-based benzyl isothiocyanate has been successfully used for the efficient labeling of the anti-HER2 antibody trastuzumab by targeting free cysteines. rsc.org

In bioimaging, the benzoic acid group can be functionalized with fluorophores or other imaging probes. This creates bifunctional molecules that can react with a biological target via the isothiocyanate group, thereby attaching the imaging agent. This strategy is being explored for labeling antibodies for flow cytometry and other fluorescence-based applications. nih.govrsc.org The development of new fluorescent dyes activated with benzyl-isothiocyanate groups is an active area of research, aiming to overcome the limitations of traditional labels like fluorescein (B123965) isothiocyanate (FITC), such as low conjugation efficiency and limited brightness. nih.gov

Table 2: Bio-conjugation Targets of Isothiocyanates

| Amino Acid Residue | Functional Group | Type of Bond Formed | Key Characteristics |

|---|---|---|---|

| Lysine | ε-amino group | Thiourea (B124793) | Common target, reaction rate is pH-dependent |

| Cysteine | Thiol group | Dithiocarbamate (B8719985) | Highly reactive, can be made selective under specific conditions |

| N-terminus | α-amino group | Thiourea | Site-specific labeling option |

Exploration of Undiscovered Biological Targets and Pathways

Isothiocyanates as a class are known to possess a broad range of biological activities, including anti-cancer and anti-inflammatory properties. nih.govnih.gov These effects are mediated by their interaction with various cellular proteins. nih.gov While some targets have been identified, many of the molecular pathways affected by compounds like this compound remain to be fully elucidated.

A primary mechanism of action for isothiocyanates is the covalent modification of proteins, often through reaction with cysteine residues. nih.govnih.gov This can alter the protein's function, leading to downstream biological effects. One of the most significant small molecule targets is the antioxidant glutathione (B108866) (GSH), which readily reacts with isothiocyanates. nih.gov This interaction can disrupt the redox homeostasis of the cell. nih.gov

Future research will likely employ advanced chemical proteomics and mass spectrometry techniques to identify novel protein targets of this compound on a global scale. By treating cells or cell lysates with the compound and analyzing the resulting protein modifications, researchers can map its interaction network. This can reveal previously unknown roles in cellular processes and may identify new therapeutic targets. nih.gov

Potential protein targets that warrant further investigation include:

Enzymes involved in carcinogenesis: Isothiocyanates are known to inhibit cytochrome P450 enzymes, which are involved in activating carcinogens. nih.gov

Proteins in signaling pathways: Modification of key signaling proteins, such as those in apoptosis (programmed cell death) pathways, can contribute to the anti-cancer effects of isothiocyanates. nih.govnih.gov

Transcription factors: By modifying transcription factors, isothiocyanates can alter gene expression profiles related to inflammation and cell survival.

Identifying these targets is crucial for understanding the compound's mechanism of action and for the rational design of more potent and selective therapeutic agents. nih.gov

Integration into Multi-Modal Research Platforms for Complex Biological Systems

The study of complex biological systems, such as metabolic diseases or cancer, increasingly relies on the integration of multiple data types from different analytical platforms (multi-modal analysis). frontiersin.org This can include genomics, transcriptomics, proteomics, and metabolomics (multi-omics). This compound, with its ability to be functionalized and act as a chemical probe, is well-suited for use in such integrated research frameworks.

For example, a derivative of this compound could be synthesized to include a "click chemistry" handle or a biotin (B1667282) tag. This modified probe could be introduced into a biological system (e.g., a cell culture or an organism). After it reacts with its cellular targets, the tagged proteins can be selectively isolated and identified using proteomics. The results can then be integrated with transcriptomic or metabolomic data from the same system to build a comprehensive picture of the compound's effects. frontiersin.org

Furthermore, by incorporating an imaging agent, the compound can be used for molecular imaging to track the localization of its targets within cells or tissues. osti.gov This spatial information can be correlated with functional data obtained from other methods. For instance, the localization of a targeted enzyme could be visualized while its activity is measured, providing a more complete understanding of its role in a disease process.

This multi-modal approach, combining chemical probes like this compound with high-throughput 'omics' technologies and advanced imaging, will be essential for unraveling the complexity of biological systems and for accelerating the translation of basic research findings into clinical applications. frontiersin.org

Q & A

Q. Advanced Research Focus

- pH Optimization: Adjust reaction pH to 7–8 to balance thiol deprotonation and isothiocyanate stability.

- Stoichiometry: Use a 2:1 molar ratio (dye:protein) to avoid overlabeling.

- Kinetic Monitoring: Track conjugation efficiency via fluorescence quenching or SDS-PAGE with in-gel fluorescence detection.

- Stability Assessment: Test conjugates under reducing conditions (e.g., DTT treatment) to confirm covalent bond integrity .

How can contradictions in reactivity data under varying experimental conditions be resolved?

Advanced Research Focus

Contradictions arise from factors like pH, buffer composition, or competing nucleophiles. To resolve discrepancies:

- Controlled Thiol Models: Use small-molecule thiols (e.g., glutathione) to isolate reactivity trends.

- Comparative Studies: Benchmark against FITC under identical conditions to identify intrinsic differences.

- Computational Modeling: Employ density functional theory (DFT) to predict electronic effects of substituents on isothiocyanate reactivity .

What computational tools support the design of experiments involving this compound?

Q. Advanced Research Focus

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electronic properties and reaction pathways.

- Molecular Docking: Simulate interactions with target proteins (e.g., antibody Fab regions) to optimize binding geometry.

- Hirshfeld Surface Analysis: Map intermolecular interactions in crystalline derivatives to inform solid-state stability .

How does covalent fragment-based screening enhance the development of derivatives like this compound?

Advanced Research Focus

Fragment-based approaches identify optimal warheads (e.g., benzyl isothiocyanate) by screening small covalent fragments against target proteins. This method accelerates the discovery of derivatives with improved labeling efficiency and spectroscopic properties (e.g., quantum yield: 0.92 for this compound vs. 0.85 for FITC) .

What spectroscopic methods confirm successful protein conjugation?

Q. Basic Research Focus

- Fluorescence Spectroscopy: Measure quantum yield (Φ) and brightness (ε × Φ) to assess dye performance.

- Mass Spectrometry: Detect mass shifts corresponding to dye-protein adducts (e.g., +404 Da for this compound).

- SDS-PAGE with Fluorescence Detection: Visualize labeled proteins and quantify labeling efficiency .

How is the stability of this compound-protein conjugates evaluated?

Q. Advanced Research Focus

- Reducing Conditions: Incubate conjugates with 1–5 mM DTT and monitor fluorescence retention via HPLC or gel electrophoresis.

- Long-Term Storage: Assess stability at 4°C and −80°C over weeks, using size-exclusion chromatography to detect aggregation or degradation .

What are the limitations of using this compound in high-throughput screening?

Q. Advanced Research Focus

- Non-Specific Binding: Mitigate by pre-blocking proteins with inert thiols (e.g., β-mercaptoethanol).

- pH Sensitivity: Use buffered systems (e.g., HEPES, pH 7.4) to maintain consistent reactivity.

- Data Normalization: Account for batch-to-batch variability in dye purity by standardizing HRMS and NMR validation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.